molecular formula C11H19LiN2O4 B2581199 Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate CAS No. 2408957-36-6

Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate

Cat. No.: B2581199
CAS No.: 2408957-36-6
M. Wt: 250.22
InChI Key: QVNXBCINTNHOTI-UHFFFAOYSA-M
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Description

Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate is a chemical compound with the molecular formula C₁₁H₁₉LiN₂O₄ It is a lithium salt derivative of a propanoate compound, featuring an azetidine ring and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Lithiation: The final step involves the lithiation of the compound to form the lithium salt derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur, especially at the carbamate group, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the azetidine ring or the propanoate moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions vary but often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules with azetidine rings.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lithium-based treatment.

    Industry: The compound may be used in the production of specialty chemicals and materials, leveraging its unique structural properties.

Mechanism of Action

The mechanism of action of Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring and carbamate group play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate
  • Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]butanoate

Uniqueness

Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate is unique due to its specific combination of an azetidine ring and a tert-butyl carbamate group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.Li/c1-7(9(14)15)13-5-8(6-13)12-10(16)17-11(2,3)4;/h7-8H,5-6H2,1-4H3,(H,12,16)(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNXBCINTNHOTI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C(=O)[O-])N1CC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19LiN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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